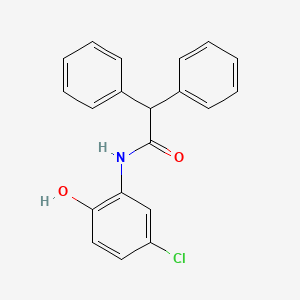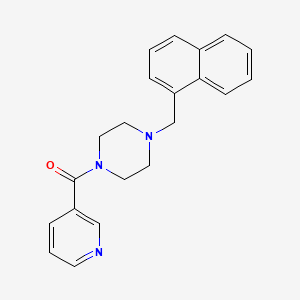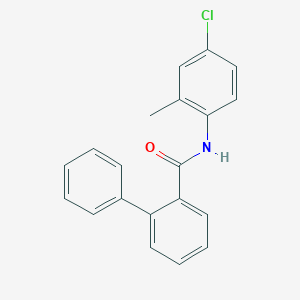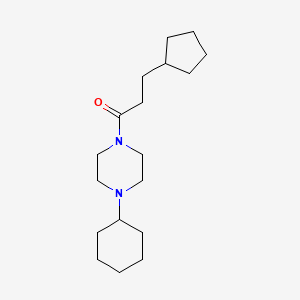![molecular formula C18H22O5 B5877225 isopropyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5877225.png)
isopropyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate, commonly known as EDTA-isopropyl ester, is a chemical compound used in various scientific research applications.
Mécanisme D'action
EDTA-isopropyl ester works by forming chelate complexes with metal ions. The ester group on the molecule allows it to penetrate cell membranes, where it can bind to metal ions and remove them from the cell. The chelate complexes formed by EDTA-isopropyl ester are highly stable, which allows for efficient removal of metal ions from solutions.
Biochemical and Physiological Effects:
EDTA-isopropyl ester has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of a number of enzymes, including metalloproteinases and phosphodiesterases. It has also been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of EDTA-isopropyl ester is its ability to efficiently remove metal ions from solutions. This property makes it useful in a variety of lab experiments, particularly those involving the preparation of biological samples for analysis. However, EDTA-isopropyl ester can also chelate with other metal ions, which may interfere with certain experiments. Additionally, it has limited solubility in water, which may make it difficult to use in certain applications.
Orientations Futures
There are several potential future directions for research involving EDTA-isopropyl ester. One area of interest is its potential use in the treatment of metal poisoning in humans and animals. Another area of interest is its potential use as an antioxidant in the treatment of oxidative stress-related diseases. Additionally, further research is needed to better understand the mechanism of action of EDTA-isopropyl ester and to develop more efficient synthesis methods.
Méthodes De Synthèse
EDTA-isopropyl ester is synthesized by reacting ethyl 3-ethyl-4,8-dimethyl-2-oxo-2H-chromene-7-carboxylate with isopropyl chloroacetate in the presence of a base. The resulting compound is purified by column chromatography, yielding a white crystalline solid with a melting point of 98-100°C.
Applications De Recherche Scientifique
EDTA-isopropyl ester is widely used in scientific research as a chelating agent. It is commonly used to remove metal ions from solutions, particularly calcium and magnesium ions. This property makes it useful in a variety of applications, including the preparation of biological samples for analysis, the removal of heavy metals from industrial wastewater, and the treatment of metal poisoning.
Propriétés
IUPAC Name |
propan-2-yl 2-(3-ethyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-6-13-11(4)14-7-8-15(12(5)17(14)23-18(13)20)21-9-16(19)22-10(2)3/h7-8,10H,6,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGUKFHVTLLUMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OCC(=O)OC(C)C)C)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
isopropyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(2-phenoxyacetyl)amino]phenyl}propanamide](/img/structure/B5877154.png)
![2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877162.png)
![N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5877167.png)


![1-(4-chlorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5877190.png)




![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(4-methoxybenzyl)glycinamide](/img/structure/B5877220.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5877230.png)